2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine
Description
2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine (CAS: 101479-37-2) is a pyrimidine derivative featuring a substituted alkoxy group and an amine functional group. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol . The compound consists of a pyrimidine ring substituted at the 2-position by a 3-methylbutan-2-yloxy group and at the 5-position by an amine.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-methylbutan-2-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7(3)13-9-11-4-8(10)5-12-9/h4-7H,10H2,1-3H3 |
InChI Key |
MZRBKNLQKRVMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1=NC=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine typically involves the reaction of 5-amino-2-chloropyrimidine with 3-methyl-2-butanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Alkyl-Substituted Analogs
2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine
- CAS : 1247716-53-5
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight: 181.23 g/mol This isomer differs from the target compound only in the branching of the alkoxy group (2-methylbutan-2-yl vs. 3-methylbutan-2-yl). The minor structural variation may influence solubility and steric interactions in biological systems .
2-(Butan-2-yl)pyrimidin-5-amine
Aromatic-Substituted Pyrimidines
5-(4-Methoxyphenyl)pyrimidin-2-amine
- CAS : 1250893-86-7
- Molecular Formula : C₁₁H₁₁N₃O
- Molecular Weight: 201.23 g/mol This compound substitutes the alkoxy group with a 4-methoxyphenyl ring. However, the increased molecular weight may reduce bioavailability .
2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine
- CAS : 1926532-93-5
- Molecular Formula : C₁₁H₈F₃N₃O
Heterocyclic and Complex Derivatives
SCH-442,416
- Structure : 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-amine
- Molecular Weight: ~450 g/mol This adenosine A₂A receptor antagonist incorporates a fused pyrazolo-triazolo-pyrimidine core. The complex structure enhances receptor specificity but complicates synthesis and pharmacokinetics compared to simpler pyrimidines like the target compound .
ZM-241385
- Structure: 4-[2-[7-Amino-2-(2-furyl)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethylphenol
- Molecular Weight: ~350 g/mol Another A₂A antagonist with a triazolo-triazine core.
Comparative Analysis of Key Properties
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This compound, with a molecular formula of C₉H₁₅N₃O, exhibits a unique structure that contributes to its diverse interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 3-methylbutan-2-yl ether group, which influences its solubility and reactivity. The specific substitution pattern enhances its ability to interact with biological targets, making it a candidate for further research in drug development.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms that involve interference with essential cellular processes such as enzyme function or membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity. Studies have shown that it effectively inhibits the growth of pathogenic fungi, including Candida species. The mechanism of action appears to involve disruption of fungal cell wall synthesis or function.
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors involved in microbial metabolism. For instance, it may inhibit enzymes critical for cell wall biosynthesis or interfere with nucleic acid synthesis in pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results demonstrated a promising reduction in bacterial load, indicating potential for therapeutic use .
- Antifungal Screening : In another investigation focusing on antifungal properties, this compound was tested against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, supporting further exploration into its use as an antifungal treatment .
Safety and Toxicity
Preliminary safety assessments classify this compound as having moderate toxicity based on skin irritation and eye damage potential. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
